molecular formula C11H10BrF2NOS B8378789 3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)-

3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)-

Cat. No. B8378789
M. Wt: 322.17 g/mol
InChI Key: MTIGVRXWCOOPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)- is a useful research compound. Its molecular formula is C11H10BrF2NOS and its molecular weight is 322.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Morpholinethione,5-(3-bromophenyl)-5-(difluoromethyl)-

Molecular Formula

C11H10BrF2NOS

Molecular Weight

322.17 g/mol

IUPAC Name

5-(3-bromophenyl)-5-(difluoromethyl)morpholine-3-thione

InChI

InChI=1S/C11H10BrF2NOS/c12-8-3-1-2-7(4-8)11(10(13)14)6-16-5-9(17)15-11/h1-4,10H,5-6H2,(H,15,17)

InChI Key

MTIGVRXWCOOPGV-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)NC(CO1)(C2=CC(=CC=C2)Br)C(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(3-Bromo-phenyl)-5-difluoromethyl-morpholin-3-one (6.10 g, 19.93 mmol) was dissolved in 63 ml dry pyridine, and P2S5 (5.32 g, 23.91 mmol) was added. The mixture was heated to 80° V for 2 hrs. After completion, the mixture was put between ethyl acetate and 1H HCl solution. Phases were separated and the organic phase was washed with 1 N HCl, saturated NaHCO3 solution and brine. The organic phases were combined, dried over Na2SO4 and concentrated under reduced pressure to yield the title compound as off-white solid. 1H-NMR (360 MHz, DMSO-d6): 8.60 (s, 1H, NH), 7.80-7.35 (m, 4H), 6.54 (t, 1H, CHF2), 4.45 (m, 2H), 4.28 (d, 1H), 4.12 (d, 1H); MS: 322 [(M+H)+].
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-(3-Bromo-phenyl)-5-difluoromethyl-morpholin-3-one (6.10 g, 19.93 mmol) was dissolved in 63 ml dry pyridine, and P2S5 (5.32 g, 23.91 mmol) was added. The mixture was heated to 80° V for 2 hrs. After completion, the mixture was put between ethyl acetate and 1 H HCl solution. Phases were separated and the organic phase was washed with 1 N HCl, saturated NaHCO3 solution and brine. The organic phases were combined, dried over Na2SO4 and concentrated under reduced pressure to yield the title compound as off-white solid. 1H-NMR (360 MHz, DMSO-d6): 8.60 (s, 1H, NH), 7.80-7.35 (m, 4H), 6.54 (t, 1H, CHF2), 4.45 (m, 2H), 4.28 (d, 1H), 4.12 (d, 1H); MS: 322 [(M+H)+].
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.